molecular formula C6H8N2O3 B6604118 methyl 2-hydroxy-2-(1H-imidazol-2-yl)acetate CAS No. 2228961-86-0

methyl 2-hydroxy-2-(1H-imidazol-2-yl)acetate

Cat. No.: B6604118
CAS No.: 2228961-86-0
M. Wt: 156.14 g/mol
InChI Key: VCDNPYAIOGKSHU-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(1H-imidazol-2-yl)acetate is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2-(1H-imidazol-2-yl)acetate typically involves the condensation of glyoxal, ammonia, and methyl acetate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to facilitate the formation of the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(1H-imidazol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

Scientific Research Applications

Methyl 2-hydroxy-2-(1H-imidazol-2-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(1H-imidazol-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and metabolic pathways. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with biological macromolecules, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-2-(1H-imidazol-4-yl)acetate
  • Methyl 2-hydroxy-2-(1H-imidazol-5-yl)acetate
  • Methyl 2-hydroxy-2-(1H-imidazol-1-yl)acetate

Uniqueness

Methyl 2-hydroxy-2-(1H-imidazol-2-yl)acetate is unique due to its specific substitution pattern on the imidazole ring, which influences its chemical reactivity and biological activity. The position of the hydroxyl and ester groups can significantly affect the compound’s interaction with enzymes and receptors, making it distinct from other imidazole derivatives .

Properties

IUPAC Name

methyl 2-hydroxy-2-(1H-imidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-11-6(10)4(9)5-7-2-3-8-5/h2-4,9H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDNPYAIOGKSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=NC=CN1)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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